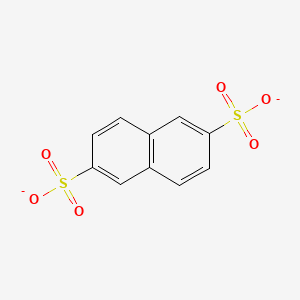
2,6-Naphthalenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,6-disulfonate(2-) is a naphthalenedisulfonate.
Scientific Research Applications
Environmental Analysis and Treatment
Alonso, Castillo, and Barceló (1999) developed a method for enriching benzene- and naphthalenesulfonates, including 2,6-naphthalenedisulfonate, from industrial wastewaters. They utilized ion-pair liquid chromatography coupled with mass spectrometry, which significantly contributed to analyzing these compounds as pollutants in industrial effluents (Alonso, Castillo, & Barceló, 1999).
Menzel, Lange, Käss, and Hötzl (2002) studied the occurrence of naphthalenesulfonates, including 2,6-naphthalenedisulfonate, in landfill leachate and groundwater. They discovered that these compounds, used broadly in industries, are present in the environment and demonstrated their behavior in groundwater transport (Menzel, Lange, Käss, & Hötzl, 2002).
Alkhuraiji (2019) evaluated the degradation and mineralization of 2,6-naphthalenedisulfonic acid disodium salt in aqueous solutions using Co60 irradiation. The study provided insights into using irradiation as a remediation tool for wastewater containing sulfonated aromatic compounds, including 2,6-naphthalenedisulfonate (Alkhuraiji, 2019).
Industrial and Chemical Applications
Gándara et al. (2007) reported the synthesis of rare earth arenedisulfonate metal-organic frameworks using naphthalenedisulfonates, including 2,6-naphthalenedisulfonate. These frameworks demonstrated potential in catalysis and photoluminescence, indicating the utility of 2,6-naphthalenedisulfonate in developing functional compounds (Gándara et al., 2007).
Wang et al. (2015) synthesized naphthalenedisulfonate polymers with imidazole-containing ligands, including 2,6-naphthalenedisulfonate, and evaluated their catalytic performance. These polymers showed potential in heterogeneous catalysis for organic transformations (Wang et al., 2015).
Biodegradation and Microbial Analysis
Uchihashi et al. (2003) conducted a mutational analysis on the metabolism of 2,6-naphthalenedisulfonate by Pigmentiphaga sp. NDS-2. They identified the metabolic intermediates and pathways involved in the biodegradation process, highlighting the microbial mechanisms for degrading this compound (Uchihashi, Misawa, Takeo, & Negoro, 2003).
Uchihashi, Takeo, and Negoro (2002) isolated a bacterium, Pigmentiphaga sp. NDS-1, capable of degrading 2,6-naphthalenedisulfonic acid. This study provided insights into the environmental fate of such compounds and their potential bioremediation (Uchihashi, Takeo, & Negoro, 2002).
properties
Product Name |
2,6-Naphthalenedisulfonate |
|---|---|
Molecular Formula |
C10H6O6S2-2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 |
InChI Key |
FITZJYAVATZPMJ-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




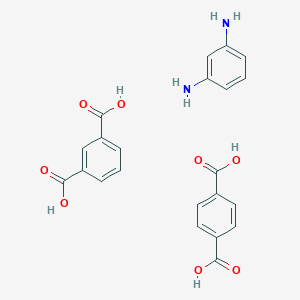

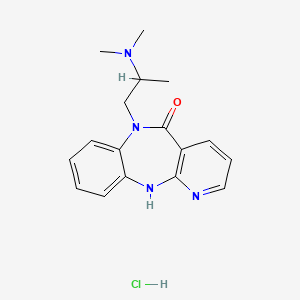

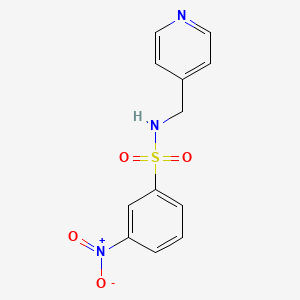
![N-[3-[2,5-dioxo-3-(phenylmethyl)-1-pyrrolidinyl]phenyl]acetamide](/img/structure/B1230373.png)
![Cyclopropyl-[4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1230374.png)
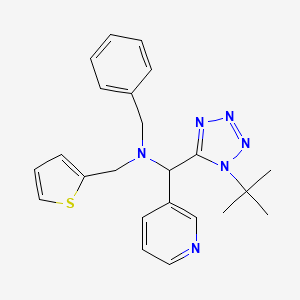
![2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone](/img/structure/B1230376.png)
![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![N-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,3-diazinane-1-carboxamide](/img/structure/B1230380.png)
![N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230383.png)